Cas no 2167763-97-3 (3-bromo-5-formyl-4-methylbenzoic acid)

3-Bromo-5-formyl-4-methylbenzoic acid is a versatile aromatic compound featuring a bromo substituent, formyl group, and methyl group on a benzoic acid backbone. Its multifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electrophilic (formyl) and nucleophilic (carboxylic acid) sites allows for selective derivatization, enabling the construction of complex molecular architectures. The bromo group offers additional reactivity for cross-coupling reactions, such as Suzuki or Heck couplings. This compound's well-defined reactivity and stability under standard conditions make it a reliable building block for research and industrial applications.
3-bromo-5-formyl-4-methylbenzoic acid structure
2167763-97-3 structure
Product Name:3-bromo-5-formyl-4-methylbenzoic acid
CAS No:2167763-97-3
MF:C9H7BrO3
MW:243.054082155228
CID:6330048
PubChem ID:153930030
Update Time:2025-06-14

3-bromo-5-formyl-4-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-5-formyl-4-methylbenzoic acid
    • EN300-1578609
    • 2167763-97-3
    • SCHEMBL22400345
    • Inchi: 1S/C9H7BrO3/c1-5-7(4-11)2-6(9(12)13)3-8(5)10/h2-4H,1H3,(H,12,13)
    • InChI Key: TXJRHFOYXQUVKW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)O)=CC(C=O)=C1C

Computed Properties

  • Exact Mass: 241.95786g/mol
  • Monoisotopic Mass: 241.95786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.4Ų

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Additional information on 3-bromo-5-formyl-4-methylbenzoic acid

Comprehensive Analysis of 3-Bromo-5-formyl-4-methylbenzoic Acid (CAS No. 2167763-97-3): Properties, Applications, and Industry Insights

3-Bromo-5-formyl-4-methylbenzoic acid (CAS No. 2167763-97-3) is a high-value aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and fine chemical research. This compound features a unique molecular structure combining a bromo substituent, aldehyde functional group, and methyl group on a benzoic acid backbone, making it a versatile intermediate for organic synthesis and drug discovery.

The growing demand for halogenated benzoic acid derivatives in medicinal chemistry aligns with recent trends in small molecule drug development. Researchers particularly value 3-bromo-5-formyl-4-methylbenzoic acid for its potential in creating targeted kinase inhibitors and anti-inflammatory compounds, as evidenced by its frequent appearance in patent literature for cancer therapeutics and metabolic disorder treatments.

From a synthetic chemistry perspective, the CAS 2167763-97-3 compound offers multiple reactive sites for cross-coupling reactions, nucleophilic substitutions, and condensation reactions. Its formyl group enables Schiff base formation, while the bromo substituent facilitates various palladium-catalyzed couplings, making it invaluable for constructing complex molecular architectures. These properties explain why 3-bromo-5-formyl-4-methylbenzoic acid synthesis remains a hot topic in organic chemistry forums and research publications.

Recent advancements in green chemistry have spurred interest in eco-friendly preparation methods for halogenated aromatic aldehydes. The pharmaceutical industry's shift toward sustainable synthesis has led to innovative approaches in producing 3-bromo-5-formyl-4-methylbenzoic acid, including catalytic oxidation and microwave-assisted reactions that reduce solvent waste and energy consumption.

Analytical characterization of CAS 2167763-97-3 typically involves advanced techniques such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry. The compound's crystalline properties and solubility characteristics make it suitable for X-ray diffraction studies, providing valuable structural insights for molecular modeling applications.

In material science, derivatives of 3-bromo-5-formyl-4-methylbenzoic acid show promise for developing organic electronic materials and liquid crystal displays. The compound's ability to form metal-organic frameworks (MOFs) with unique luminescent properties has attracted attention from researchers working on sensor technologies and optoelectronic devices.

Quality control standards for 2167763-97-3 have become increasingly stringent, with pharmaceutical-grade material requiring ≥98% purity by HPLC. This reflects the compound's importance in GMP-compliant synthesis and the growing regulatory emphasis on impurity profiling in drug development pipelines.

The commercial availability of 3-bromo-5-formyl-4-methylbenzoic acid from specialty chemical suppliers has expanded significantly, addressing the needs of contract research organizations and academic laboratories. Current market analysis suggests steady growth in demand, particularly from regions with strong pharmaceutical innovation ecosystems in North America and Asia-Pacific.

Future research directions for CAS 2167763-97-3 derivatives may explore their potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. The compound's structural features make it an attractive candidate for developing bifunctional molecules in this cutting-edge therapeutic modality.

From an environmental perspective, proper handling and disposal protocols for halogenated benzoic acids remain crucial. While 3-bromo-5-formyl-4-methylbenzoic acid doesn't fall under hazardous material classifications, responsible laboratory waste management practices should always be observed to minimize ecological impact.

In conclusion, 3-bromo-5-formyl-4-methylbenzoic acid (CAS No. 2167763-97-3) represents a strategically important building block in modern chemical research. Its multifaceted applications across drug discovery, material science, and catalysis ensure its continued relevance in scientific innovation, while evolving green chemistry approaches address sustainability concerns in its production and utilization.

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